An In-Depth Technical Guide to 4-(Difluoromethyl)-1,3-thiazol-2-amine (CAS 947179-20-6): Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Difluoromethyl)-1,3-thiazol-2-amine (CAS 947179-20-6): Synthesis, Characterization, and Applications in Modern Drug Discovery
Foreword: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl (CHF₂) group, in particular, has emerged as a uniquely valuable bioisostere for hydroxyl, thiol, or methyl groups, offering a nuanced modulation of a compound's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and act as a hydrogen bond donor, all of which can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1]
When this versatile functional group is appended to a privileged heterocyclic core like 2-aminothiazole, the result is a building block of significant interest to researchers in medicinal chemistry. The 2-aminothiazole scaffold is a key pharmacophore present in a multitude of approved drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide provides an in-depth technical overview of 4-(difluoromethyl)-1,3-thiazol-2-amine, a molecule that marries the benefits of these two critical moieties. We will delve into its synthesis, analytical characterization, and its potential as a foundational element in the development of next-generation therapeutics.
Molecular Overview and Physicochemical Properties
4-(Difluoromethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a central 2-aminothiazole ring substituted at the 4-position with a difluoromethyl group. This structure presents a unique combination of functionalities: the nucleophilic amino group, the aromatic thiazole core, and the electron-withdrawing, lipophilic difluoromethyl group. These features dictate its reactivity and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 4-(Difluoromethyl)-1,3-thiazol-2-amine
| Property | Value (Predicted/Estimated) | Source/Rationale |
| CAS Number | 947179-20-6 | N/A |
| Molecular Formula | C₄H₄F₂N₂S | Based on structure |
| Molecular Weight | 150.15 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Inferred from similar 2-aminothiazoles |
| Melting Point | Not available (likely >100 °C) | Inferred from related solid thiazoles |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | Based on polarity and functional groups |
| pKa (of amino group) | ~4-5 | Estimated based on electron-withdrawing effects on the thiazole ring |
| LogP | ~1.5 - 2.0 | Estimated; difluoromethyl group increases lipophilicity |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most direct and widely adopted method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in the 19th century.[5] This robust reaction involves the condensation of an α-haloketone with a thiourea derivative.[6] For the synthesis of 4-(difluoromethyl)-1,3-thiazol-2-amine, this involves the reaction between thiourea and a halogenated difluoromethyl ketone.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ketone (e.g., 1-bromo-3,3-difluoro-2-propanone). This forms an isothiouronium salt intermediate.
-
Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This results in the formation of a five-membered hydroxylated thiazoline ring.
-
Dehydration: Under the reaction conditions, this hydroxylated intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic 1,3-thiazole ring.
// Reactants Thiourea [label="Thiourea"]; AlphaHaloKetone [label=<α-Haloketone(1-Bromo-3,3-difluoro-2-propanone)>];
// Intermediates
Isothiouronium [label="Isothiouronium Salt"];
Thiazoline [label=
// Product Product [label=<4-(Difluoromethyl)-1,3-thiazol-2-amine>];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Reaction Flow Thiourea -> inv1 [label=" + ", arrowhead=none]; AlphaHaloKetone -> inv1 [arrowhead=none]; inv1 -> Isothiouronium [label=" S-Alkylation", fontcolor="#202124"]; Isothiouronium -> Thiazoline [label=< IntramolecularCyclization>, fontcolor="#202124"]; Thiazoline -> inv2 [label=" - H₂O", fontcolor="#EA4335"]; inv2 -> Product [label=" Dehydration", fontcolor="#202124"]; }
Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol (Proposed)
Reactants:
-
1-Chloro-3,3-difluoro-2-propanone (or 1-bromo-3,3-difluoro-2-propanone)
-
Thiourea
-
Ethanol (or similar protic solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.0 equivalent) and absolute ethanol.
-
Reagent Addition: While stirring, add 1-chloro-3,3-difluoro-2-propanone (1.1 equivalents) to the solution. The addition may be exothermic, and cooling might be necessary for large-scale reactions.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Neutralization & Extraction: Dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-(difluoromethyl)-1,3-thiazol-2-amine.
// Nodes Start [label="Reactants:\nThiourea + α-Halo-difluoromethyl ketone"]; Reaction [label="Hantzsch Condensation\n(Ethanol, Reflux, 2-4h)"]; Workup [label="Aqueous Workup\n& Neutralization"]; Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; Product [label="Pure 4-(difluoromethyl)-\n1,3-thiazol-2-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analytical Characterization\n(NMR, MS, IR, MP)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
// Workflow Start -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Product; Product -> Analysis; }
Figure 2: General Synthesis and Analysis Workflow.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are critical, with expected results based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet in the range of δ 6.0-7.0 ppm, corresponding to the CHF₂ proton, with a characteristic coupling constant (JH-F) of approximately 50-60 Hz.
-
A singlet for the thiazole ring proton (H-5) around δ 6.5-7.5 ppm.
-
A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O, typically appearing between δ 5.0-7.0 ppm.
-
-
¹³C NMR: The carbon spectrum will show four distinct signals.
-
The thiazole C2 (attached to the amino group) will be downfield, around δ 165-170 ppm.
-
The thiazole C4 (attached to the CHF₂ group) will be around δ 145-155 ppm.
-
The thiazole C5 will appear more upfield, around δ 105-115 ppm.
-
The difluoromethyl carbon (CHF₂) will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F) in the range of δ 110-120 ppm.
-
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the difluoromethyl group.
-
A doublet is expected in the range of δ -90 to -130 ppm (relative to CFCl₃), with a coupling constant matching that of the CHF₂ proton in the ¹H NMR spectrum (JH-F ≈ 50-60 Hz).[9]
-
Table 2: Predicted NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (Hz) (Predicted) | Assignment |
| ¹H | 6.0 - 7.0 | Triplet (t) | JH-F = 50-60 | CHF₂ |
| 6.5 - 7.5 | Singlet (s) | N/A | Thiazole C5-H | |
| 5.0 - 7.0 | Broad Singlet (br s) | N/A | -NH₂ | |
| ¹³C | 165 - 170 | Singlet | N/A | Thiazole C2 |
| 145 - 155 | Triplet (t) | ²JC-F ≈ 20-30 | Thiazole C4 | |
| 110 - 120 | Triplet (t) | ¹JC-F ≈ 220-250 | CHF₂ | |
| 105 - 115 | Singlet | N/A | Thiazole C5 | |
| ¹⁹F | -90 to -130 | Doublet (d) | JF-H = 50-60 | CHF₂ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an exact mass consistent with the molecular formula C₄H₄F₂N₂S. The expected [M+H]⁺ ion would be at m/z 151.0196.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching: A pair of bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine.
-
C=N stretching: A band around 1600-1650 cm⁻¹ from the thiazole ring.
-
C-F stretching: Strong absorption bands in the region of 1000-1200 cm⁻¹.
Reactivity and Applications in Drug Discovery
Chemical Reactivity
The 2-amino group is the primary site for further chemical modification. It can readily undergo reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: N-alkylation to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a versatile intermediate for introducing other functional groups at the 2-position.
The difluoromethyl group is generally stable under many reaction conditions, but its electron-withdrawing nature can influence the reactivity of the thiazole ring.
Potential Applications in Medicinal Chemistry
As a building block, 4-(difluoromethyl)-1,3-thiazol-2-amine is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The 2-aminothiazole core is associated with a wide array of pharmacological activities, and the difluoromethyl group can enhance drug-like properties.[2][4]
Potential therapeutic areas for derivatives include:
-
Oncology: Many 2-aminothiazole derivatives have shown potent anticancer activity.[6]
-
Infectious Diseases: The scaffold is present in numerous antibacterial and antifungal agents.[6][8]
-
Inflammatory Diseases: Compounds containing this core have been investigated as anti-inflammatory agents.[6]
-
Neurological Disorders: Certain 2-aminothiazoles have shown activity as neuroprotective agents.[3]
The difluoromethyl group can serve as a bioisosteric replacement for a hydroxyl group, potentially overcoming metabolic liabilities associated with alcohols while maintaining key hydrogen bonding interactions with target proteins.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(difluoromethyl)-1,3-thiazol-2-amine is not widely available, general precautions for handling halogenated heterocyclic amines should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10]
-
Toxicity: The toxicity of this specific compound has not been extensively studied. However, related 2-aminothiazole derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[9][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Difluoromethyl)-1,3-thiazol-2-amine stands as a strategically important building block for modern medicinal chemistry. Its synthesis, achievable through the reliable Hantzsch reaction, provides access to a scaffold that combines the proven biological relevance of the 2-aminothiazole core with the advantageous physicochemical properties of the difluoromethyl group. While detailed biological data on this specific molecule is sparse, its potential for elaboration into novel and potent therapeutic agents is significant. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable compound in their drug discovery programs.
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